molecular formula C12H14N2OS B2539199 (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide CAS No. 444557-19-1

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide

Cat. No.: B2539199
CAS No.: 444557-19-1
M. Wt: 234.32
InChI Key: QUUHRBTWJLZQSM-UHFFFAOYSA-N
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Description

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide is an organic compound characterized by the presence of a cyano group, a thiophene ring, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide typically involves the reaction of a thiophene derivative with a cyanoacrylamide. One common method includes the use of a base-catalyzed Knoevenagel condensation reaction, where the thiophene aldehyde reacts with cyanoacetamide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted enamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its cyano group and thiophene ring are functional groups of interest in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide: Without the Z or E designation, indicating a mixture of isomers.

    Thiophene derivatives: Compounds containing the thiophene ring but with different substituents.

Uniqueness

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide is unique due to its specific Z-configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to different biological activities and chemical properties compared to its E-isomer or other thiophene derivatives.

Properties

IUPAC Name

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-3-6-14-12(15)10(9-13)8-11-5-4-7-16-11/h4-5,7-8H,2-3,6H2,1H3,(H,14,15)/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUHRBTWJLZQSM-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC=CS1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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